N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide
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Description
N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide is a useful research compound. Its molecular formula is C14H19ClN2O and its molecular weight is 266.76 g/mol. The purity is usually 95%.
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Biological Activity
N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a chloroacetamide moiety , characterized by the molecular formula C14H19ClN2O. Its unique structure contributes to its diverse biological activities, particularly in modulating neurotransmitter systems and interacting with various receptors.
This compound functions primarily through its interactions with specific molecular targets, including enzymes and receptors. The chloroacetamide group allows for nucleophilic substitution reactions, making it versatile for further chemical modifications. Research indicates that this compound may act as an antagonist or agonist at muscarinic receptors, which are critical in cognitive functions and neurological processes.
Neurotransmitter Modulation
The compound has shown significant potential in modulating neurotransmitter systems. Studies suggest that it may selectively interact with muscarinic receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. This interaction may lead to alterations in neurotransmission, affecting cognitive functions.
Antimicrobial Properties
While the primary focus has been on its neurological applications, preliminary studies also indicate potential antimicrobial activity . Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar properties .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the distinctions between this compound and other related compounds:
Compound Name | Key Features | Differences |
---|---|---|
N-Benzylpiperidine | Lacks chloroacetamide group | Less versatile due to missing functional groups |
Cyclopropylacetamide | Lacks piperidine and benzyl groups | Limited applications in biological studies |
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide | Contains isopropyl instead of cyclopropyl | Different reactivity profiles due to substituents |
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide | Similar structure but features a pyrrolidine ring | Variations in biological activity based on ring type |
Case Studies and Research Findings
Properties
IUPAC Name |
N-[(3R)-1-benzylpiperidin-3-yl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBCJUQSPWNPKL-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.